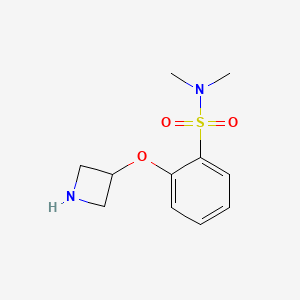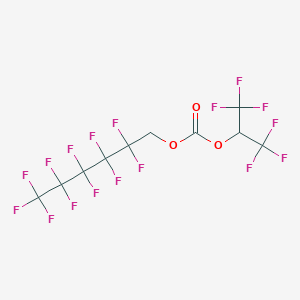
Hexafluoroisopropyl 1H,1H-perfluorohexyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexafluoroisopropyl 1H,1H-perfluorohexyl carbonate is a fluorinated organic compound known for its unique chemical properties and applications. It is characterized by the presence of both hexafluoroisopropyl and perfluorohexyl groups, which contribute to its high stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexafluoroisopropyl 1H,1H-perfluorohexyl carbonate typically involves the reaction of hexafluoroisopropanol with 1H,1H-perfluorohexyl chloroformate. This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction is catalyzed by a base such as triethylamine, which facilitates the formation of the carbonate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Hexafluoroisopropyl 1H,1H-perfluorohexyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The carbonate group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form hexafluoroisopropanol and 1H,1H-perfluorohexyl alcohol.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to form alcohols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Catalysts: Bases such as triethylamine or pyridine.
Solvents: Anhydrous solvents like dichloromethane or tetrahydrofuran.
Major Products
Hexafluoroisopropanol: Formed during hydrolysis.
1H,1H-Perfluorohexyl Alcohol: Another product of hydrolysis.
Substituted Carbonates: Formed during substitution reactions.
Scientific Research Applications
Hexafluoroisopropyl 1H,1H-perfluorohexyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving fluorinated substrates.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of Hexafluoroisopropyl 1H,1H-perfluorohexyl carbonate involves its interaction with nucleophiles, leading to the formation of substituted carbonates. The molecular targets include hydroxyl and amino groups, which react with the carbonate group to form new chemical bonds. The pathways involved in these reactions are typically catalyzed by bases, which facilitate the nucleophilic attack on the carbonate group.
Comparison with Similar Compounds
Hexafluoroisopropyl 1H,1H-perfluorohexyl carbonate can be compared with other fluorinated carbonates, such as:
- Hexafluoroisopropyl 1H,1H-perfluorobutyl carbonate
- Hexafluoroisopropyl 1H,1H-perfluorooctyl carbonate
Uniqueness
The uniqueness of this compound lies in its specific combination of hexafluoroisopropyl and perfluorohexyl groups, which confer high stability and reactivity. This makes it particularly valuable in applications requiring robust and reactive fluorinated compounds.
Properties
Molecular Formula |
C10H3F17O3 |
|---|---|
Molecular Weight |
494.10 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-yl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate |
InChI |
InChI=1S/C10H3F17O3/c11-4(12,7(19,20)8(21,22)9(23,24)10(25,26)27)1-29-3(28)30-2(5(13,14)15)6(16,17)18/h2H,1H2 |
InChI Key |
JWEXSCUIJLFHDV-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)OC(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[2-(2-Aminooxy-ethoxy)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B12088904.png)


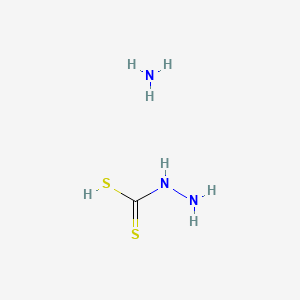
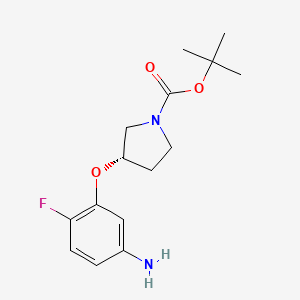
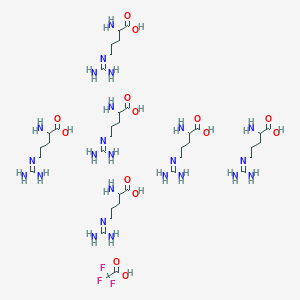




![3-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]propane-1,2-diol](/img/structure/B12088977.png)
